Home > Products > Screening Compounds P112119 > N-(2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl)-3-methoxybenzamide
N-(2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl)-3-methoxybenzamide - 219125-63-0

N-(2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl)-3-methoxybenzamide

Catalog Number: EVT-10895743
CAS Number: 219125-63-0
Molecular Formula: C20H24ClN3O2
Molecular Weight: 373.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-(2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl)-3-methoxybenzamide is a chemical compound that has garnered attention for its pharmacological properties, particularly its affinity for dopamine receptors. This compound is classified under the category of benzamides and piperazines, which are known for their diverse biological activities.

Source

The compound has been synthesized and studied in various research contexts, particularly in relation to its interaction with dopamine receptors. It is often referenced in scientific literature and patents for its potential therapeutic applications in psychiatry and neurology .

Classification

N-(2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl)-3-methoxybenzamide can be classified as follows:

  • Chemical Class: Benzamide
  • Sub-class: Piperazine derivatives
  • Pharmacological Category: Dopamine D4 receptor antagonist
Synthesis Analysis

Methods

The synthesis of N-(2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl)-3-methoxybenzamide typically involves several steps, including the formation of key intermediates. One notable method includes the reaction of 4-chlorophenylpiperazine with a suitable alkylating agent to introduce the ethyl chain, followed by acylation with 3-methoxybenzoic acid.

Technical Details

  1. Starting Materials:
    • 4-Chlorophenylpiperazine
    • Ethyl halides (for ethyl chain introduction)
    • 3-Methoxybenzoic acid (for acylation)
  2. Reagents:
    • Bases (e.g., sodium hydroxide for deprotonation)
    • Acid chlorides or anhydrides (for acylation)
  3. Yield and Purity: The yield of the final product can vary based on the reaction conditions, typically ranging from 50% to 80% purity after purification processes such as recrystallization or chromatography .
Molecular Structure Analysis

Structure

The molecular structure of N-(2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl)-3-methoxybenzamide can be represented by the following molecular formula:

C20H24ClN3O2\text{C}_{20}\text{H}_{24}\text{ClN}_{3}\text{O}_{2}

Data

  • Molecular Weight: 373.88 g/mol
  • InChI Key: DQVARXSGNFBPMB-UHFFFAOYSA-N
  • SMILES Representation: N(C(c1cc(ccc1)OC)=O)CCN1CCN(CC1)c1ccc(cc1)Cl .
Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical of amides and piperazines, including:

  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form the corresponding acid and amine.
  • Acylation: It can react with other acylating agents to form substituted amides.

Technical Details

The hydrolysis reaction is particularly notable as it may affect the compound's pharmacological properties by altering its receptor binding affinity. The reaction conditions (pH, temperature) significantly influence the rate and extent of hydrolysis .

Mechanism of Action

Process

N-(2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl)-3-methoxybenzamide primarily acts as a selective antagonist at dopamine D4 receptors. Its mechanism involves binding to these receptors and preventing their activation by endogenous neurotransmitters like dopamine.

Data

Research indicates that this compound exhibits a very high affinity for dopamine D4 receptors, with an IC50 value of approximately 0.057 nM, demonstrating selectivity over other receptor types such as serotonin and adrenergic receptors .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

Applications

Scientific Uses

N-(2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl)-3-methoxybenzamide has potential applications in:

  • Pharmaceutical Research: As a lead compound for developing new drugs targeting dopamine-related disorders such as schizophrenia or Parkinson's disease.
  • Neuroscience Studies: To investigate the role of dopamine D4 receptors in various neuropharmacological contexts.

This compound's unique structural features and receptor selectivity make it a valuable candidate for further research into therapeutic agents targeting dopaminergic pathways.

Introduction to Dopamine D4 Receptor Pharmacology

Historical Context of Dopamine Receptor Subtype Discovery

The classification of dopamine receptors into distinct families represents a pivotal advancement in neuropharmacology. Prior to the 1990s, dopamine receptors were broadly categorized as D1-like (activating adenylyl cyclase) and D2-like (inhibiting adenylyl cyclase). The application of molecular cloning techniques revolutionized this paradigm, leading to the identification of five distinct receptor subtypes: D1 and D5 (D1-like), and D2, D3, and D4 (D2-like). The dopamine D4 receptor (DRD4) was first cloned in 1991, distinguished by its unique genetic structure featuring a variable number of tandem repeats in the third cytoplasmic loop—a characteristic implicated in functional diversity and disease susceptibility. Initial in situ hybridization studies revealed a preferential localization of DRD4 mRNA within cortical and limbic brain regions (e.g., hippocampus, amygdala, and frontal cortex), contrasting with the predominant striatal expression of D2 and D3 subtypes. This anatomical distribution immediately suggested specialized roles for DRD4 in cognition, emotion, and higher-order processing, setting it apart from the motor functions traditionally associated with striatal dopamine pathways [4] [6].

The atypical antipsychotic clozapine proved instrumental in elucidating DRD4’s pharmacological significance. Radioligand binding studies demonstrated clozapine’s tenfold higher affinity for DRD4 (Ki ≈ 9 nM) compared to DRD2 (Ki ≈ 90–180 nM). This unique profile, coupled with clozapine’s superior clinical efficacy in treatment-resistant schizophrenia, fueled the "DRD4 hypothesis of schizophrenia." It posited that selective DRD4 antagonism could confer antipsychotic benefits without the extrapyramidal side effects commonly associated with DRD2 blockade. Consequently, the late 1990s witnessed intense efforts to develop highly selective DRD4 ligands, both as research tools to map receptor distribution and function, and as potential therapeutic agents [4] [6].

Role of Dopamine D4 Receptors in Neuropsychiatric Disorders

Dopamine D4 receptors modulate complex neurobiological processes relevant to several neuropsychiatric conditions. Their high expression within cortical and limbic circuits underpins involvement in:

  • Schizophrenia Pathophysiology: Post-mortem studies initially reported elevated DRD4 density in the prefrontal cortex of schizophrenia patients, potentially linked to cognitive deficits and negative symptoms. While subsequent investigations yielded conflicting results regarding absolute receptor numbers, the receptor’s impact on cortical GABAergic interneuron function and glutamatergic signaling remains a key mechanistic focus. DRD4 activation inhibits GABA release onto pyramidal neurons, potentially disrupting cortical network synchronization and contributing to impaired information processing—a hallmark of schizophrenia. Furthermore, genetic associations between DRD4 polymorphisms (particularly the exon III VNTR) and schizophrenia susceptibility, treatment response, and cognitive endophenotypes have been reported, though findings require replication [3] [4] [6].
  • Attention Deficit Hyperactivity Disorder (ADHD): The DRD4 exon III 7-repeat allele represents one of the most consistently replicated genetic risk factors for ADHD. This variant exhibits blunted intracellular responses to dopamine in vitro, suggesting a hypodopaminergic state within fronto-striatal circuits regulating attention and impulse control. Animal models support this link; DRD4 knockout mice display increased locomotor activity and reduced response to stimulants like methylphenidate, while selective DRD4 agonists (e.g., A-412997) enhance performance in cognitive tasks involving attention and working memory [3] [6].
  • Cognitive and Affective Processing: Beyond specific disorders, DRD4 modulates executive functions and emotional responses. Preclinical studies show DRD4 agonists improve performance in rodent models of cognitive flexibility (e.g., set-shifting) and social recognition memory. Conversely, DRD4 antagonists can impair these processes. The receptor’s presence in the retina, where it regulates light adaptation in photoreceptor cells, further highlights its role in sensory information processing [3].

Rationale for Selective Dopamine D4 Ligand Development

The development of N-(2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl)-3-methoxybenzamide (also known as PB12 or compound 17 in early literature) emerged directly from the need to overcome critical limitations of existing pharmacological tools and therapeutic candidates [1] [3] [4]:

  • Lack of Selective Probes: Early DRD4 characterization relied heavily on indirect methods like receptor "subtraction binding." This involved using non-selective radioligands (e.g., [³H]Nemonapride or [³H]Spiroperidol) to label total D2-like receptors, then masking DRD2/DRD3 sites with selective antagonists (e.g., raclopride), and attributing residual binding to DRD4. This method suffered from significant overestimation due to the non-selective ligand binding to non-dopaminergic sites (e.g., sigma, 5-HT receptors) not fully displaced by raclopride. Direct and accurate quantification of DRD4 density demanded ligands with unprecedented selectivity [4].
  • Therapeutic Targeting Challenges: Initial selective DRD4 antagonists (e.g., L-745,870) failed to demonstrate efficacy in clinical trials for schizophrenia, casting doubt on the DRD4 hypothesis. However, later reevaluation revealed functional complexities: some "antagonists" exhibited weak partial agonist activity, while others (e.g., FAUC 213) acted as neutral antagonists and showed atypical antipsychotic-like effects in animal models. This underscored the need for ligands with well-characterized intrinsic efficacy profiles [3].
  • Pharmacological Optimization Requirements: Early DRD4 PET tracer candidates (e.g., [¹¹C]PB12 itself) failed in vivo due to high lipophilicity (logP > 3.5), leading to excessive non-specific binding and poor signal-to-noise ratios in brain imaging studies. Successful ligand development required optimization of physicochemical properties (particularly logP within 2.0–3.5) to ensure sufficient brain penetration while minimizing non-specific binding [2] [3].

N-(2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl)-3-methoxybenzamide addressed these needs through its exceptional biochemical profile, as determined in seminal binding studies:

Table 1: Receptor Binding Profile of N-(2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl)-3-methoxybenzamide [1]

Receptor SubtypeIC₅₀ (nM)Selectivity Ratio (vs. DRD4)
Dopamine D4 (DRD4)0.0571
Dopamine D2 (DRD2)>10,000>175,000
Serotonin 5-HT₁A>10,000>175,000
Adrenergic α₁>10,000>175,000

This table demonstrates the compound’s picomolar affinity for DRD4 (IC₅₀ = 0.057 nM) and its extraordinary selectivity (>175,000-fold) over the closely related DRD2 receptor, along with negligible activity at serotonin 5-HT₁A and adrenergic α₁ receptors. This selectivity profile made it an invaluable tool for directly probing DRD4 distribution and function without relying on subtraction methodologies. For instance, using tritiated versions of related ligands, researchers could directly quantify striatal DRD4 densities previously obscured by high DRD2 levels [1] [4].

Further chemical refinement focused on optimizing properties for in vivo utility:

Properties

CAS Number

219125-63-0

Product Name

N-(2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl)-3-methoxybenzamide

IUPAC Name

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide

Molecular Formula

C20H24ClN3O2

Molecular Weight

373.9 g/mol

InChI

InChI=1S/C20H24ClN3O2/c1-26-19-4-2-3-16(15-19)20(25)22-9-10-23-11-13-24(14-12-23)18-7-5-17(21)6-8-18/h2-8,15H,9-14H2,1H3,(H,22,25)

InChI Key

DQVARXSGNFBPMB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.